Acetic acid, 2-(m-aminobenzyl)hydrazide

Catalog No.
S13144966
CAS No.
91267-31-1
M.F
C9H13N3O
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, 2-(m-aminobenzyl)hydrazide

CAS Number

91267-31-1

Product Name

Acetic acid, 2-(m-aminobenzyl)hydrazide

IUPAC Name

N'-[(3-aminophenyl)methyl]acetohydrazide

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C9H13N3O/c1-7(13)12-11-6-8-3-2-4-9(10)5-8/h2-5,11H,6,10H2,1H3,(H,12,13)

InChI Key

BXEKMICLEJGGAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNCC1=CC(=CC=C1)N

Acetic acid, 2-(m-aminobenzyl)hydrazide is a hydrazide compound with the molecular formula C9H12N4OC_9H_{12}N_4O and a molecular weight of approximately 180.22 g/mol. It features a hydrazine functional group attached to an acetic acid moiety and an m-aminobenzyl group, which contributes to its unique chemical properties. The compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Typical of hydrazides:

  • Hydrazinolysis: This reaction involves the cleavage of amide bonds in the presence of hydrazine derivatives, which may yield new compounds with different functionalities .
  • Condensation Reactions: The hydrazide can react with aldehydes or ketones to form corresponding hydrazones, which are often used as intermediates in organic synthesis .
  • Acylation: The amino group can be acylated using various acyl chlorides or anhydrides, leading to derivatives that may exhibit enhanced biological activity.

Research indicates that compounds similar to acetic acid, 2-(m-aminobenzyl)hydrazide exhibit various biological activities:

  • Antimicrobial Properties: Many hydrazide derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents .
  • Antitumor Activity: Certain analogs have been investigated for their ability to inhibit cancer cell growth, making them candidates for further pharmaceutical development .
  • Inhibition of Enzymes: Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in disease processes .

The synthesis of acetic acid, 2-(m-aminobenzyl)hydrazide typically involves the following steps:

  • Starting Materials: The synthesis begins with m-aminobenzylamine and acetic anhydride or acetic acid.
  • Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Isolation: After completion, the product can be isolated through filtration or extraction methods, followed by purification techniques like recrystallization .

Acetic acid, 2-(m-aminobenzyl)hydrazide has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or tumors.
  • Chemical Intermediates: This compound can be used to synthesize more complex molecules in organic chemistry.
  • Research Tools: It can be utilized in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies involving acetic acid, 2-(m-aminobenzyl)hydrazide focus on its binding affinity with various biological targets:

  • Protein Binding: Studies may assess how well the compound binds to proteins associated with disease pathways.
  • Enzyme Inhibition: Evaluating its effectiveness as an inhibitor can provide insights into its mechanism of action against specific targets.
  • Cellular Uptake: Investigations into how the compound enters cells can inform its potential therapeutic applications.

Several compounds share structural similarities with acetic acid, 2-(m-aminobenzyl)hydrazide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Acetic acid, 4-aminophenylhydrazidePara-substituted analogExhibits different biological activity profiles
BenzohydrazideSimple hydrazideLacks the acetic acid moiety; primarily used in agrochemicals
PhenylhydrazineBasic hydrazineKnown for its use in synthesis but less biologically active

Acetic acid, 2-(m-aminobenzyl)hydrazide stands out due to its specific substitution pattern and potential dual activity as both an antimicrobial and anticancer agent, setting it apart from simpler hydrazides and other derivatives.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.105862047 g/mol

Monoisotopic Mass

179.105862047 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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